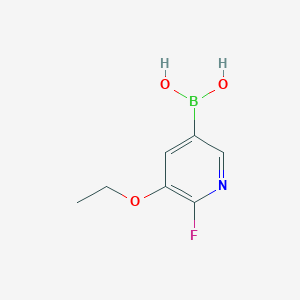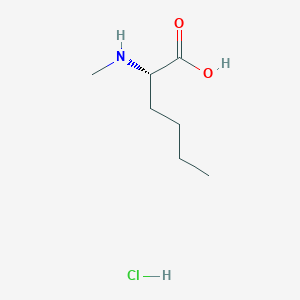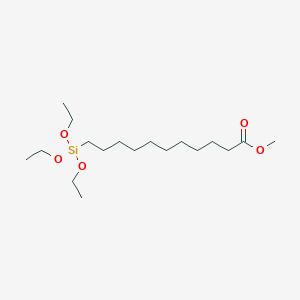
Diethyl 12-mercaptododecylphosphonate
Vue d'ensemble
Description
Diethyl 12-mercaptododecylphosphonate is an organic compound with the molecular formula C16H35O3PS. It is a clear, colorless to pale yellow liquid with a refractive index of 1.4640-1.4700 at 20°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 12-mercaptododecylphosphonate can be synthesized through a multi-step process involving the reaction of dodecyl bromide with thiourea to form dodecylthiourea, followed by hydrolysis to yield dodecylthiol. The dodecylthiol is then reacted with diethyl phosphite in the presence of a base to produce this compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of chromatography for purification is common in both laboratory and industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted phosphonates with different functional groups
Applications De Recherche Scientifique
Diethyl 12-mercaptododecylphosphonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential in modifying biological molecules and surfaces.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and coatings
Mécanisme D'action
The mechanism of action of diethyl 12-mercaptododecylphosphonate involves its ability to interact with various molecular targets through its thiol and phosphonate groups. These interactions can lead to the modification of proteins and other biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
- Diethyl phosphonate
- Dodecylthiol
- Diethyl dodecylphosphonate
Comparison: Diethyl 12-mercaptododecylphosphonate is unique due to the presence of both thiol and phosphonate groups, which confer distinct chemical reactivity and versatility. Compared to diethyl phosphonate, it has an additional thiol group, enhancing its ability to participate in redox and substitution reactions. Dodecylthiol lacks the phosphonate group, limiting its applications in coordination chemistry and as a ligand .
Propriétés
IUPAC Name |
12-diethoxyphosphoryldodecane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O3PS/c1-3-18-20(17,19-4-2)15-13-11-9-7-5-6-8-10-12-14-16-21/h21H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVFXEXYSKLPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCS)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B6342838.png)




![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)






